8-Nitroquinoline-4-carboxylic acid

Overview

Description

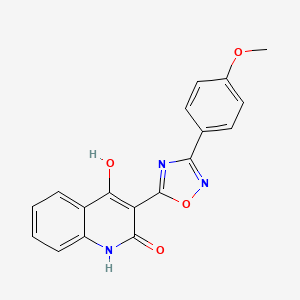

8-Nitroquinoline-4-carboxylic acid, also known as 8-Nitro-4-quinolinecarboxylic acid, is a chemical compound with the molecular formula C10H6N2O4 . It has a molecular weight of 218.17 Da .

Synthesis Analysis

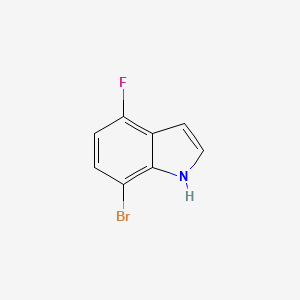

A series of 8-nitroquinoline-based photolabile caging groups for carboxylic acid were synthesized with improved photolysis efficiency . Among them, 6-bromo-8-nitro-1, 2-dihydroquinolinyl chromophore was proven the best derivative on account of its longest absorption wavelength (345 nm), highest caging ability, and quantum yield .Molecular Structure Analysis

The molecular structure of 8-Nitroquinoline-4-carboxylic acid is complex and detailed analysis is required for a comprehensive understanding .Physical And Chemical Properties Analysis

8-Nitroquinoline-4-carboxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 431.1±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 72.4±3.0 kJ/mol and its flash point is 214.5±24.6 °C . The compound has an index of refraction of 1.719 and a molar refractivity of 55.7±0.3 cm3 .Scientific Research Applications

Medicinal Chemistry Research

Quinoline, which includes 8-Nitroquinoline-4-carboxylic acid, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . It is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Antimicrobial Agents

8-Aminoquinoline-1,2,3-triazole hybrid derivatives, which can be synthesized from 8-Nitroquinoline-4-carboxylic acid, have been found to exhibit promising antimicrobial activities against Gram (+) and Gram (-) bacterial and fungi strains . For example, the compound 9a was found as the most potent against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Enterococcus faecalis, Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Candida albicans and Candida parapsilosis strains .

Drug Development

The pharmacokinetic properties of the quinoline-1,2,3-triazole hybrid compounds, which include 8-Nitroquinoline-4-carboxylic acid, were analyzed to evaluate their potential as drug candidates . All compounds are in agreement with Lipinski’s rule of five, indicating their potential for drug development .

Organic Synthesis

8-Nitroquinoline-4-carboxylic acid can be used in organic synthesis . This method uses sharp colorimetric, as well as fluorogenic responses in both physiological conditions and food additives .

Reduction of Nitro Group

The nitro group in the nitroquinoline derivatives, including 8-Nitroquinoline-4-carboxylic acid, can be reduced with hydrazine monohydrate in the presence of 10% Pd/C .

Synthesis of Biologically and Pharmaceutically Active Compounds

8-Nitroquinoline-4-carboxylic acid can be used in the synthesis of biologically and pharmaceutically active compounds . This method worked nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-nitroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)7-4-5-11-9-6(7)2-1-3-8(9)12(15)16/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRCVWMWVBLLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitroquinoline-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide](/img/structure/B2558874.png)

![4-{[(10Z)-9,19-dioxo-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaen-10-ylidene]methyl}benzonitrile](/img/structure/B2558875.png)

![4-Cyano-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2558878.png)

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2558882.png)

![4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2558885.png)

![3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2558887.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2558891.png)